molecular formula C14H17N3 B3364414 4-methyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine CAS No. 1152524-21-4

4-methyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine

Cat. No.: B3364414
CAS No.: 1152524-21-4
M. Wt: 227.30
InChI Key: PNJFMCIXVQWPBS-UHFFFAOYSA-N
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Description

4-methyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine: is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a pyrazolyl ring substituted with a 1,2,3,4-tetrahydronaphthalene moiety and a methyl group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine typically involves the following steps:

  • Formation of the Pyrazolyl Ring: : This can be achieved through the reaction of hydrazine with a suitable β-diketone or β-ketoester under acidic conditions.

  • Introduction of the Tetrahydronaphthalene Moiety: : The pyrazolyl ring can be further functionalized by reacting with 1,2,3,4-tetrahydronaphthalene derivatives under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

  • Methylation: : The final step involves the methylation of the pyrazolyl ring to introduce the methyl group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: : Substitution reactions can introduce different functional groups onto the pyrazolyl ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed

  • Oxidation: : Formation of pyrazolyl ketones or aldehydes.

  • Reduction: : Production of pyrazolyl alcohols or amines.

  • Substitution: : Introduction of halogens, alkyl groups, or other substituents.

Scientific Research Applications

4-methyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine: has several scientific research applications:

  • Chemistry: : Used as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: : Explored for its therapeutic potential in treating various diseases, such as inflammation and cancer.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-methyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine exerts its effects involves:

  • Molecular Targets: : Interaction with specific enzymes or receptors.

  • Pathways Involved: : Modulation of biochemical pathways related to disease processes.

Comparison with Similar Compounds

4-methyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine: can be compared with other similar compounds, such as:

  • Pyrazole Derivatives: : Other pyrazolyl compounds with different substituents.

  • Tetrahydronaphthalene Derivatives: : Compounds featuring tetrahydronaphthalene moieties with various functional groups.

These compounds share structural similarities but differ in their functional groups and biological activities, highlighting the uniqueness of This compound .

Properties

IUPAC Name

4-methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c1-10-9-16-17(14(10)15)13-8-4-6-11-5-2-3-7-12(11)13/h2-3,5,7,9,13H,4,6,8,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNJFMCIXVQWPBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C2CCCC3=CC=CC=C23)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-methyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine
Reactant of Route 2
4-methyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine
Reactant of Route 3
4-methyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine
Reactant of Route 4
4-methyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine
Reactant of Route 5
4-methyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine
Reactant of Route 6
4-methyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine

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